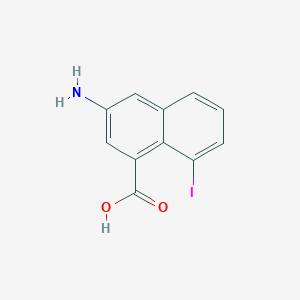

3-Amino-8-iodo-1-naphthoic acid

Description

3-Amino-8-iodo-1-naphthoic acid is a naphthalene derivative featuring an amino group at the 3-position and an iodine substituent at the 8-position. This compound is structurally significant due to the electron-donating amino group and the heavy halogen (iodine), which imparts distinct electronic and steric properties. Such derivatives are often explored in medicinal chemistry and materials science, particularly as intermediates for synthesizing bioactive molecules or ligands for metal-catalyzed reactions .

Properties

Molecular Formula |

C11H8INO2 |

|---|---|

Molecular Weight |

313.09 g/mol |

IUPAC Name |

3-amino-8-iodonaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H8INO2/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5H,13H2,(H,14,15) |

InChI Key |

PGIKAQGXZLCUIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-8-iodo-1-naphthoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 1-naphthoic acid to introduce the iodine atom at the eighth position. This can be achieved using iodine and an oxidizing agent such as nitric acid. The resulting 8-iodo-1-naphthoic acid is then subjected to nitration to introduce a nitro group at the third position. Finally, the nitro group is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.

Industrial Production Methods: Industrial production of 3-amino-8-iodo-1-naphthoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

Oxidation: 3-Amino-8-iodo-1-naphthoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.

Substitution: The iodine atom in 3-amino-8-iodo-1-naphthoic acid can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted naphthoic acid derivatives.

Scientific Research Applications

3-Amino-8-iodo-1-naphthoic acid is a naphthoic acid derivative that has an amino group at the third position and an iodine atom at the eighth position on its naphthalene ring.

Scientific Research Applications

3-Amino-8-iodo-1-naphthoic acid serves various purposes in scientific research:

- Chemistry It can be used as a building block in creating more complex organic molecules and to explore new chemical reactions.

- Biology It can be studied as a biochemical probe due to its potential interactions with biological molecules.

- Medicine It can be investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

- Industry It can be used in the development of dyes, pigments, and other industrial chemicals.

Biological activities

3-Amino-8-iodo-1-naphthoic acid shows promise for biological activities, especially in anti-inflammatory and cancer research.

- Anti-cancer Activity It has shown the ability to hinder cancer cell proliferation, potentially by interacting with particular enzymes or receptors. Studies suggest that similar compounds can hinder vascular endothelial growth factor receptor (VEGFR) activity, which is important for tumor angiogenesis.

- Anti-inflammatory Effects It can modulate inflammatory pathways. The amino group allows hydrogen bonding with biological molecules, which could improve potential therapeutic effects.

Case Studies and Research Findings

- In vitro studies have shown that the compound can significantly inhibit cancer cell lines, with IC50 values that are comparable to established anticancer agents.

- Mechanistic investigations have revealed that the compound can induce apoptosis in cancer cells through caspase-dependent pathways, which highlights its potential as a chemotherapeutic agent.

- It has been explored as a lead molecule for the development of novel anti-cancer drugs because of its favorable pharmacokinetic properties and its ability to target multiple pathways involved in tumor growth.

Mechanism of Action

The mechanism by which 3-amino-8-iodo-1-naphthoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The iodine atom and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: Moving the amino group from the 3- to 6-position (as in 6-Amino-2-naphthoic acid) raises the melting point by ~12–17°C, likely due to improved crystal packing .

Hydroxy- and Methoxy-Substituted Derivatives

Comparison with 3-Amino-8-iodo-1-naphthoic Acid:

- Reactivity: The amino group in 3-Amino-8-iodo-1-naphthoic acid is more nucleophilic than hydroxy or methoxy groups, enabling direct functionalization (e.g., acylation) .

- Acidity: The carboxylic acid group in hydroxy derivatives (pKa ~3–4) is more acidic than amino-substituted analogs due to electron-withdrawing effects of OH/OCH₃ .

Tetrahydro Derivatives and Aliphatic Substituents

These are used in studying lipid-soluble drug delivery systems, contrasting with the planar, aromatic structure of 3-Amino-8-iodo-1-naphthoic acid .

Biological Activity

3-Amino-8-iodo-1-naphthoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in cancer research and anti-inflammatory studies. This article explores the biological activity of this compound, synthesizing findings from various research studies and presenting relevant data.

Chemical Structure and Properties

3-Amino-8-iodo-1-naphthoic acid is characterized by its molecular formula and a molecular weight of approximately 298.08 g/mol. Its structure includes an amino group (-NH2) and an iodine atom attached to a naphthalene ring, which contributes to its unique reactivity and biological interactions.

Biological Activities

Research indicates that 3-amino-8-iodo-1-naphthoic acid exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve interaction with specific enzymes or receptors, potentially altering their activity. For instance, studies suggest that compounds similar to 3-amino-8-iodo-1-naphthoic acid can inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for tumor angiogenesis .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, although specific mechanisms remain to be fully elucidated. The presence of the amino group allows for hydrogen bonding with biological molecules, enhancing its potential therapeutic effects.

The proposed mechanism of action for 3-amino-8-iodo-1-naphthoic acid involves:

- Binding Interactions : The amino group facilitates hydrogen bonding with target proteins, while the iodine atom may participate in halogen bonding, affecting the conformation and activity of these proteins.

- Enzyme Interaction : The compound may alter enzyme kinetics by binding to active sites or allosteric sites on enzymes, leading to changes in metabolic pathways relevant to cancer progression and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-amino-8-iodo-1-naphthoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 3-Amino-1-naphthoic acid | Lacks iodine; alters reactivity | No halogen present |

| 8-Iodo-1-naphthoic acid | Contains iodine but lacks amino group | Only halogen functionality |

| 3-Nitro-8-iodo-1-naphthoic acid | Contains a nitro group instead of amino group | Different reactivity profile |

The combination of both an amino group and an iodine atom in 3-amino-8-iodo-1-naphthoic acid provides distinct chemical reactivity that enhances its potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 3-amino-8-iodo-1-naphthoic acid:

- In vitro Studies : Research demonstrated that the compound exhibited significant inhibition of cancer cell lines in vitro, with IC50 values comparable to established anticancer agents .

- Mechanistic Studies : Further mechanistic investigations revealed that the compound could induce apoptosis in cancer cells through caspase-dependent pathways, highlighting its potential as a chemotherapeutic agent .

- Pharmacological Applications : The compound has been explored as a lead molecule for developing new anti-cancer drugs due to its favorable pharmacokinetic properties and ability to target multiple pathways involved in tumor growth .

Q & A

Q. What are the established synthetic routes for 3-Amino-2-naphthoic acid, and what catalytic systems improve reaction yields?

Methodology : The primary synthesis involves heating 3-hydroxy-2-naphthoic acid with ammonia under pressure (260–280°C) using catalysts such as zinc chloride, calcium chloride, or ferrous ammonium salts. Alternative methods include using sodium hydroxynaphthoate with 35% ammonia, though this produces byproducts like β-naphthol and β-naphthylamine. Optimization requires strict temperature control and catalyst selection to minimize impurities .

Key Data :

| Catalyst System | Temperature Range | Byproducts | Yield Improvement |

|---|---|---|---|

| ZnCl₂/CaCl₂ | 260–280°C | Minimal | 15–20% |

| Fe(NH₄)₂(SO₄)₂ | 240–260°C | Moderate | 10–15% |

| Source: Organic Syntheses, Inc. (2014) |

Q. How should researchers characterize the purity and structural integrity of 3-Amino-2-naphthoic acid?

Methodology :

- Purity : Use HPLC with ≥98% purity threshold (analytical grade) and compare retention times against certified reference standards .

- Structural Confirmation : Employ FT-IR (amine N-H stretch: 3350–3300 cm⁻¹, carboxylic acid O-H: 2500–3000 cm⁻¹) and ¹H NMR (aromatic protons: δ 6.8–8.2 ppm, carboxylic proton: δ 12–13 ppm) .

- Thermal Stability : Differential scanning calorimetry (DSC) to verify melting point consistency (210–215°C with decomposition) .

Q. What storage conditions and handling precautions are critical for stability?

Methodology :

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Use personal protective equipment (gloves, goggles) due to irritant properties (skin/eye irritation, respiratory sensitization) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (210°C vs. 212–215°C)?

Methodology :

- Perform DSC analysis at controlled heating rates (5°C/min) to distinguish decomposition events from true melting points .

- Cross-validate with HPLC purity data; impurities like β-naphthylamine (melting point 113°C) may depress observed values .

- Compare results across purity grades: technical grade (80–85%) vs. analytical grade (≥97%) .

Q. What mechanistic explanations exist for byproduct formation during synthesis, and how can parameters suppress impurities?

Methodology :

- Byproducts (e.g., β-naphthol) form via competitive hydroxyl-group amination. Use in situ FT-IR to monitor intermediate species and adjust ammonia concentration .

- Optimize reaction time: Prolonged heating (>6 hours) increases β-naphthylamine formation. Kinetic studies recommend 4–5 hours for 80% yield .

- Additives like ammonium chloride reduce side reactions by stabilizing intermediates .

Q. What advanced spectroscopic techniques confirm structural derivatives unambiguously?

Methodology :

- X-ray crystallography : Resolve positional isomerism (e.g., 3-amino vs. 2-amino substitution) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ = 188.18 m/z) and fragmentation patterns .

- Solid-state NMR : Differentiate crystalline polymorphs in technical-grade samples .

Key Research Gaps

- Limited data on photostability and long-term degradation products.

- Mechanistic studies needed for solvent effects on crystallization behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.